N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Description
N-(4-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core linked to a furan-2-carboxamide moiety and a 3-chloro-4-methoxyphenyl substituent. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions. Its structural complexity necessitates precise synthetic strategies, often involving carboxamide coupling and heterocyclic ring formation .
Properties
IUPAC Name |
N-[4-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-24-13-5-4-10(7-12(13)18)19-15(22)8-11-9-26-17(20-11)21-16(23)14-3-2-6-25-14/h2-7,9H,8H2,1H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEIRKBPJSQNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-chloro-4-methoxyaniline with thionyl chloride to form the corresponding chloro derivative. This intermediate is then reacted with thiazole-2-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3-chloro-4-methoxyphenyl group distinguishes it from analogs with simpler aryl or alkyl substituents.
- Substituents like sulfamoyl (BF00733) or pyrazole (Y509-4678) introduce steric and electronic variations that may alter binding affinity or solubility .
Physicochemical Properties
- Molecular Weight : Analogs range from 371.4 (CAS 923226-70-4) to 442.92 (Y509-4678), with the target compound (412.83) occupying a mid-range position. Higher molecular weight in Y509-4678 may reduce bioavailability .
- Solubility : Polar groups (e.g., sulfamoyl in BF00733) improve aqueous solubility compared to the chloro-methoxy-substituted target compound .
Biological Activity
N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C29H29ClN4O6, with a molecular weight of 565.03 g/mol. The presence of the thiazole ring and the furan moiety contributes to its biological activity, particularly in anticancer applications.
| Property | Value |
|---|---|
| Molecular Weight | 565.03 g/mol |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 2 |
| LogP (Partition Coefficient) | 3.396 |
| Water Solubility (LogSw) | -3.82 |
Anticancer Properties
Research indicates that thiazole-containing compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL against different cell lines, such as Jurkat and HT-29 cells .
Mechanism of Action:
The anticancer activity of this compound is hypothesized to involve:
- Inhibition of Bcl-2 : The compound may interact with Bcl-2 protein, which is crucial for regulating apoptosis in cancer cells. Molecular dynamics simulations have shown that similar compounds engage primarily through hydrophobic interactions with Bcl-2 .
- Disruption of Cell Cycle : It may induce cell cycle arrest in cancer cells, leading to increased apoptosis.
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications in the phenyl ring and the thiazole structure significantly influence the compound's activity. For example:
- Electron-donating groups at specific positions on the phenyl ring enhance cytotoxicity.
- The presence of halogen atoms (e.g., chlorine) on the aromatic rings has been correlated with increased antiproliferative effects .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of thiazole derivatives, this compound was tested against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Study 2: Mechanistic Insights
Another research effort utilized molecular docking studies to elucidate the binding affinity of this compound towards key oncogenic targets. The findings indicated strong interactions with proteins involved in cell survival pathways, further supporting its role as a potential therapeutic agent against cancer .
Q & A
What are the optimal synthetic routes for N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide in laboratory settings?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions:
- Thiazole core formation: Cyclocondensation of α-haloketones with thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF or acetic acid) at 90–100°C.
- Amide coupling: Reaction of the thiazole intermediate with 3-chloro-4-methoxyphenylcarbamoylmethyl groups using carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Furan-carboxamide attachment: Nucleophilic acyl substitution between the thiazole-amine and activated furan-2-carboxylic acid derivatives.
Key considerations: Monitor reaction progress via TLC/HPLC, optimize yields by adjusting solvent polarity, and purify via column chromatography using silica gel .
How can researchers characterize the molecular structure of this compound?
Level: Basic
Answer:
A combination of spectroscopic and crystallographic methods is recommended:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks based on coupling patterns (e.g., thiazole C-H at δ 7.2–8.5 ppm, furan protons at δ 6.3–7.4 ppm).
- IR: Identify amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹).
- Mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography: Use SHELXL for refinement to resolve stereochemistry and hydrogen-bonding networks. Single crystals can be grown via slow evaporation in ethanol/water mixtures .
What methodologies are recommended for investigating its biological targets?
Level: Advanced
Answer:
- Computational docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., kinases) or receptors. Validate with molecular dynamics simulations (AMBER/GROMACS).
- In vitro assays:
- Enzyme inhibition: Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) or NADH-coupled assays (for dehydrogenases).
- Cellular uptake: Quantify intracellular concentrations using LC-MS/MS in relevant cell lines (e.g., HeLa or HEK293).
- Target validation: CRISPR-Cas9 knockdown of predicted targets to assess phenotypic changes .
How should researchers address discrepancies in biological activities among structural analogs?
Level: Advanced
Answer:
- Structure-activity relationship (SAR) studies: Systematically vary substituents (e.g., methoxy vs. chloro groups) and correlate with activity trends.
- Assay standardization: Replicate experiments under identical conditions (pH, temperature, cell passage number) to minimize variability.
- Purity verification: Use HPLC-UV/ELSD to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew results.
- Meta-analysis: Compare data across published studies, noting differences in assay protocols (e.g., ATP concentrations in kinase assays) .
What computational approaches predict its pharmacokinetic properties?
Level: Advanced
Answer:
- ADMET prediction: Use SwissADME or ADMETlab 2.0 to estimate:
- LogP: ~3.2 (moderate lipophilicity).
- BBB permeability: Likely low due to carboxamide and thiazole groups.
- CYP450 interactions: Screen for inhibitory effects on CYP3A4/2D6.
- Solubility: Predict via COSMO-RS or experimental shake-flask method in PBS (pH 7.4).
- Metabolic stability: Simulate phase I/II metabolism using StarDrop or MetaSite .
What challenges arise in crystallizing this compound, and how can they be mitigated?
Level: Advanced
Answer:
- Challenges: Low solubility in common solvents, polymorphism, and twinning.
- Mitigation strategies:
- Solvent screening: Test binary mixtures (e.g., DMSO/water, acetone/heptane).
- Additives: Introduce co-solvents (e.g., glycerol) or counterions (trifluoroacetate).
- Temperature gradients: Use slow cooling (0.1°C/min) from saturated solutions.
- Data collection: Resolve twinning via SHELXL TWIN commands or collect high-resolution data (≤1.0 Å) at synchrotron facilities .
How can researchers optimize selectivity against off-target proteins?
Level: Advanced
Answer:
- Proteome-wide profiling: Use thermal shift assays (TSA) or affinity-based chemoproteomics to identify off-target binding.
- Selectivity screens: Test against panels of related enzymes (e.g., kinase families) at 1–10 µM concentrations.
- Structural modifications: Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target interactions. Validate via co-crystallography .
What are the best practices for stability studies under experimental conditions?
Level: Advanced
Answer:
- Forced degradation: Expose to UV light (ICH Q1B), acidic/basic conditions (0.1M HCl/NaOH), and oxidants (H₂O₂) to identify degradation products (HPLC-MS).
- Long-term storage: Store lyophilized at -80°C under argon; avoid repeated freeze-thaw cycles.
- Solution stability: Monitor pH-dependent hydrolysis (e.g., amide bond cleavage) in PBS or cell culture media over 24–72 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
